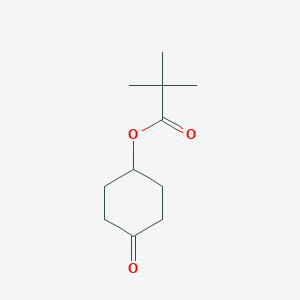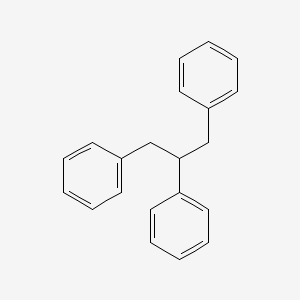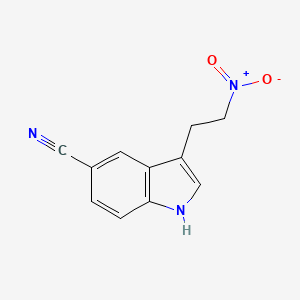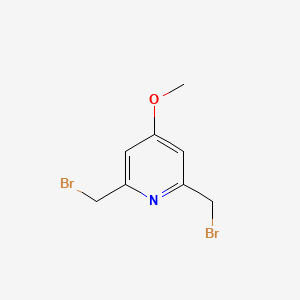
4-Oxo-cyclohexyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-cyclohexyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C₁₁H₁₈O₃ It is characterized by a cyclohexane ring with a ketone group at the 4-position and an ester group at the 2-position of a 2,2-dimethylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-cyclohexyl 2,2-dimethylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 4-oxocyclohexanecarboxylic acid with 2,2-dimethylpropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another approach involves the use of 4-oxocyclohexanecarboxylic acid chloride, which reacts with 2,2-dimethylpropanol in the presence of a base such as pyridine. This method often provides higher yields and greater purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-cyclohexyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 4-hydroxycyclohexyl 2,2-dimethylpropanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Oxo-cyclohexyl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Oxo-cyclohexyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing 4-oxocyclohexanecarboxylic acid and 2,2-dimethylpropanol, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxocyclohexanecarboxylic acid: Lacks the ester group but shares the ketone functionality.
2,2-Dimethylpropanoic acid: Contains the same alkyl group but lacks the cyclohexane ring and ketone group.
Cyclohexanone: Contains the cyclohexane ring with a ketone group but lacks the ester functionality.
Uniqueness
4-Oxo-cyclohexyl 2,2-dimethylpropanoate is unique due to the combination of a cyclohexane ring, a ketone group, and an ester group
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(4-oxocyclohexyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h9H,4-7H2,1-3H3 |
Clé InChI |
GIZILHSFFFPQMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1CCC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)

![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)





![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)



![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
